N1-(2-carbamoylbenzofuran-3-yl)-N2-(4-sulfamoylphenethyl)oxalamide

Description

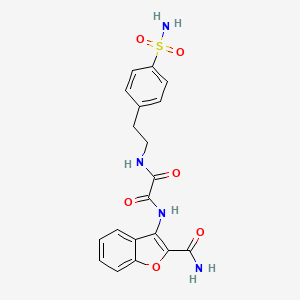

N1-(2-carbamoylbenzofuran-3-yl)-N2-(4-sulfamoylphenethyl)oxalamide is a synthetic oxalamide derivative characterized by a benzofuran core substituted with a carbamoyl group at the 2-position and a phenethyl group bearing a sulfamoyl moiety at the para position. The oxalamide scaffold (N1-N2-linked oxalyl bridge) is a pharmacophoric feature associated with diverse biological activities, including umami taste modulation and kinase inhibition .

Properties

IUPAC Name |

N'-(2-carbamoyl-1-benzofuran-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O6S/c20-17(24)16-15(13-3-1-2-4-14(13)29-16)23-19(26)18(25)22-10-9-11-5-7-12(8-6-11)30(21,27)28/h1-8H,9-10H2,(H2,20,24)(H,22,25)(H,23,26)(H2,21,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYDOXFFDQVOPCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-carbamoylbenzofuran-3-yl)-N2-(4-sulfamoylphenethyl)oxalamide, with the molecular formula C19H18N4O6S, is a compound that has garnered attention for its potential biological activities, particularly in the context of inflammation and related disorders. This article explores the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound's IUPAC name is N'-(2-carbamoyl-1-benzofuran-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide. Its molecular weight is approximately 430.44 g/mol, and it typically exhibits a purity of around 95% in research applications.

Research indicates that this compound functions as an inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome plays a crucial role in the activation of inflammatory responses, particularly through the processing of pro-inflammatory cytokines like IL-1β and IL-18. Inhibition of this pathway can potentially mitigate conditions characterized by excessive inflammation, such as autoimmune diseases and chronic inflammatory disorders .

Anti-inflammatory Effects

The primary biological activity associated with this compound is its anti-inflammatory effect. Studies have shown that it can inhibit the activation of caspase-1, which is crucial for the maturation and secretion of IL-1β and IL-18. This inhibition can lead to reduced inflammation and may be beneficial in treating diseases where the NLRP3 inflammasome is implicated .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anti-inflammatory | Inhibits NLRP3 inflammasome activation | |

| Cytokine Regulation | Reduces IL-1β and IL-18 secretion | |

| Cell Death Prevention | Prevents pyroptosis and apoptosis |

Case Studies

Several studies have investigated the effects of this compound in various biological contexts:

- Inflammation Models : In animal models of chronic inflammation, administration of this compound resulted in significant reductions in inflammatory markers and improved clinical outcomes compared to control groups .

- Cytokine Release Assays : In vitro studies demonstrated that treatment with this compound led to a marked decrease in the release of pro-inflammatory cytokines from activated immune cells, indicating its potential utility as an anti-inflammatory therapeutic agent .

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

- Inhibition of Caspase-1 : The compound effectively inhibits caspase-1 activity, thereby blocking downstream inflammatory processes associated with NLRP3 activation .

- Therapeutic Potential : Given its mechanism of action, this compound holds promise for the treatment of various inflammatory diseases, including rheumatoid arthritis and other autoimmune conditions where NLRP3 plays a pivotal role .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C19H18N4O6S

- Molecular Weight : 430.44 g/mol

- IUPAC Name : N'-(2-carbamoyl-1-benzofuran-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide

The compound features a benzofuran moiety, which is known for its biological activity, and sulfonamide groups that enhance its pharmacological properties.

Anti-inflammatory Activity

Recent studies have indicated that compounds similar to N1-(2-carbamoylbenzofuran-3-yl)-N2-(4-sulfamoylphenethyl)oxalamide exhibit inhibitory effects on the NLRP3 inflammasome, a key player in inflammatory processes. The NLRP3 inflammasome is implicated in various diseases, including autoimmune disorders and chronic inflammatory conditions. By modulating this pathway, the compound may offer therapeutic benefits in treating conditions such as:

- Cryopyrin-associated periodic syndromes (CAPS)

- Rheumatoid arthritis

- Type 2 diabetes-associated inflammation

Anticancer Potential

The structural components of this compound suggest potential anticancer properties. Benzofuran derivatives have been explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Preliminary findings suggest that this compound could be effective against certain cancer cell lines by:

- Inducing cell cycle arrest

- Promoting apoptosis through intrinsic pathways

- Inhibiting angiogenesis

Drug Design and Development

The compound's unique structure makes it a candidate for further modifications to enhance its bioactivity and selectivity. Structure-activity relationship (SAR) studies could lead to the development of more potent analogs with improved pharmacokinetic profiles.

Case Study 1: Inhibition of NLRP3 Inflammasome Activation

A study published by researchers at The University of Queensland demonstrated that compounds targeting the NLRP3 inflammasome significantly reduced inflammatory cytokine levels in mouse models of CAPS. The findings suggest that similar compounds, including this compound, could be developed into therapeutic agents for inflammatory diseases .

Case Study 2: Antitumor Activity in Breast Cancer Models

In vitro studies conducted on breast cancer cell lines revealed that derivatives of benzofuran exhibited cytotoxic effects at micromolar concentrations. These studies indicated that the introduction of sulfonamide groups could enhance the compound's efficacy by increasing its solubility and cellular uptake .

Comparison with Similar Compounds

S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)

- Key Differences : Replaces the benzofuran-carbamoyl group with a dimethoxybenzyl moiety and substitutes the sulfamoylphenethyl with a pyridylethyl chain.

- Activity : A potent umami agonist (hTAS1R1/hTAS1R3 receptor) with applications in flavor enhancement .

- Relevance : The pyridyl group in S336 enhances aromatic stacking interactions, while the dimethoxybenzyl group contributes to lipophilicity. In contrast, the sulfamoyl group in the target compound may improve aqueous solubility and metabolic stability .

Compound 1c (N1-(4-chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide)

- Key Differences : Features halogenated aryl groups (Cl, CF3) and a fluorophenyl-pyridyloxy substituent.

- Activity : Likely a kinase inhibitor, given structural parallels to regorafenib analogs .

- Relevance : The trifluoromethyl and chloro groups in 1c enhance target selectivity and metabolic resistance, whereas the target compound’s benzofuran-carbamoyl group may prioritize binding to taste or inflammatory receptors .

Oxalamide Flavoring Agents (e.g., No. 1768)

N-(Heptan-4-yl) Benzodioxole Carboxamide (No. 1767)

- Relevance : The target compound’s carbamoyl group could slow hydrolysis compared to simple alkylamide derivatives, extending half-life .

Metabolic Pathways

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N1-(2-carbamoylbenzofuran-3-yl)-N2-(4-sulfamoylphenethyl)oxalamide, and what analytical methods validate its purity?

- Methodology :

- Synthesis : A multi-step approach is typically employed. First, the benzofuran core is functionalized with a carbamoyl group via condensation reactions (e.g., using urea or carbamoyl chloride derivatives under acidic conditions). The oxalamide bridge is then formed via coupling between the activated carboxylic acid derivatives (e.g., oxalyl chloride) and the amine groups of the sulfamoylphenethyl moiety. Reaction conditions (e.g., temperature, solvent polarity, and catalysts) must be optimized to avoid side products like over-oxidized intermediates .

- Validation : Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) and LC-MS to detect impurities. Structural integrity is verified using - and -NMR to assign proton environments and carbonyl resonances, respectively.

Q. How is the compound’s solubility and stability assessed for in vitro assays?

- Methodology :

- Solubility : Tested in DMSO (primary solvent) followed by dilution into aqueous buffers (PBS, pH 7.4). Dynamic light scattering (DLS) detects aggregation.

- Stability : Incubate at 37°C in assay media over 24–72 hours. Analyze degradation products via LC-MS. Adjust buffer composition (e.g., add antioxidants like ascorbic acid) if instability is observed .

Advanced Research Questions

Q. How can contradictory bioactivity data between enzymatic inhibition and cellular assays be resolved?

- Methodology :

- Assay Conditions : Compare enzyme kinetics (e.g., , IC) under standardized pH and temperature vs. cellular assay environments (e.g., intracellular redox state). Use isothermal titration calorimetry (ITC) to assess binding thermodynamics in vitro.

- Metabolic Interference : Perform metabolomic profiling (LC-MS/MS) of treated cells to identify off-target interactions or metabolic inactivation (e.g., sulfamoyl group hydrolysis) .

Q. What strategies optimize the compound’s selectivity for target proteins over structurally related off-targets?

- Methodology :

- Computational Docking : Use molecular dynamics (MD) simulations (e.g., AutoDock Vina) to map interactions between the oxalamide bridge and target active sites. Modify substituents (e.g., benzofuran carbamoyl vs. sulfamoyl groups) to disrupt off-target binding.

- SAR Studies : Synthesize analogs with incremental structural changes (e.g., replacing the benzofuran with indole) and compare inhibition profiles via high-throughput screening .

Q. How are crystallization conditions determined for X-ray diffraction studies of this compound?

- Methodology :

- Screen Setup : Use vapor diffusion (hanging drop) with sparse matrix screens (e.g., Hampton Research Crystal Screen). Optimize pH (4.5–6.5) and precipitant concentration (PEG 3350 or ammonium sulfate).

- Cryoprotection : Soak crystals in mother liquor containing 20–25% glycerol before flash-freezing in liquid nitrogen. Resolve diffraction data to ≤2.0 Å resolution for reliable electron density maps .

Data Analysis & Troubleshooting

Q. How to address low yield in the final coupling step of the synthesis?

- Methodology :

- Activation Efficiency : Replace oxalyl chloride with HATU/DIPEA for milder amide bond formation. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).

- Purification : Use flash chromatography (gradient elution) or preparative HPLC to isolate the product from unreacted intermediates .

Q. What computational tools predict the compound’s pharmacokinetic properties?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.